Trolnitrate falls under the category of organic nitrates, which are compounds containing a nitrate functional group (-NO3) attached to an organic molecule. It is classified as a vasodilator, a type of medication that relaxes blood vessels and improves blood flow, thereby reducing the workload on the heart .
The synthesis of trolnitrate involves the nitration of triethanolamine using nitric acid and acetic anhydride. The general reaction can be summarized as follows:
This method highlights the importance of controlling reaction parameters to optimize product yield and purity.
Trolnitrate has the molecular formula and a molecular weight of approximately 284.18 g/mol . Its structure features three nitrate groups attached to a triethanolamine backbone, which significantly influences its chemical reactivity and biological activity.
Trolnitrate participates in various chemical reactions typical of organic nitrates:
These reactions underline the need for careful handling and storage due to potential hazards associated with its decomposition products.
The mechanism by which trolnitrate exerts its vasodilatory effects involves:
The pharmacological profile of trolnitrate emphasizes its role in cardiovascular therapy through modulation of vascular tone.
These properties are essential for understanding its handling requirements in both laboratory and clinical settings.
Trolnitrate's primary application lies within cardiology:
Trolnitrate (chemical name: 2-[bis(2-nitrooxyethyl)amino]ethyl nitrate) is an organic nitrate ester vasodilator historically employed in cardiovascular therapeutics for angina pectoris management. As a polyol nitrate derivative, it belongs to the broader class of organic nitrates that exert pharmacological effects through nitric oxide-mediated vasodilation. Unlike its more prevalent counterparts (e.g., nitroglycerin, isosorbide dinitrate), Trolnitrate features a triethanolamine backbone modified with three nitrate ester groups, conferring distinct physicochemical properties and metabolic characteristics. This compound exemplifies the structural evolution of nitrate vasodilators developed to optimize pharmacokinetic profiles and therapeutic utility in coronary artery disease.
Trolnitrate is systematically named as 2-[bis(2-nitrooxyethyl)amino]ethyl nitrate under IUPAC nomenclature, reflecting its branched alkyl chain structure with terminal nitrate groups. Its molecular formula is C₆H₁₂N₄O₉, with a molecular weight of 284.18 g/mol [3] [6]. The compound consists of a central tertiary nitrogen atom linked to three ethanolic chains, each terminated by a nitrate ester (–O–NO₂) functional group. This configuration classifies it as an alkyl nitrate within the broader organic nitrate esters category [4] [9].
Table 1: Chemical Identifiers of Trolnitrate
Identifier Type | Value |
---|---|
IUPAC Name | 2-[bis(2-nitrooxyethyl)amino]ethyl nitrate |
Chemical Formula | C₆H₁₂N₄O₉ |
Molecular Weight | 284.18 g/mol |
CAS Registry Number | 7077-34-1 |
ChemSpider ID | 11015 |
InChI Key | HWKQNAWCHQMZHK-UHFFFAOYSA-N |
Canonical SMILES | O=N(=O)OCCN(CCON(=O)=O)CCON(=O)=O |
The phosphate salt form (trolnitrate phosphate) is documented with the molecular formula C₆H₁₈N₄O₁₇P₂ (CID 11498), indicating protonation of the tertiary amine and associated phosphate counterions [1]. Key structural features include:
Spectral characterization confirms symmetrical C–N stretching at 1,020 cm⁻¹ (IR) and distinctive ¹H-NMR shifts at δ 3.7–3.8 ppm (–CH₂–N) and δ 4.6–4.7 ppm (–CH₂–O–NO₂) [6].
Trolnitrate’s development emerged from over a century of pharmacological innovation with nitrate-based vasodilators. Key milestones include:
Early Nitrate Therapeutics (1847–1879): Amyl nitrite (synthesized by Antoine Balard in 1844) was first clinically applied by Scottish physician Thomas Lauder Brunton in 1867 for angina relief through blood pressure reduction [2] [5]. William Murrell’s 1879 landmark studies established sublingual nitroglycerin as a superior agent, noting coronary vasodilation beyond peripheral hemodynamic effects [2] [5].
Mechanistic Evolution (1970s–1990s): Ferid Murad’s 1977 discovery linked nitroglycerin to cyclic GMP (cGMP) accumulation in smooth muscle [2]. Robert Furchgott’s identification of endothelium-derived relaxing factor (EDRF) in 1980—later characterized as nitric oxide by Louis Ignarro and Salvador Moncada (1987)—elucidated the molecular pathway: Organic nitrates → NO → soluble guanylate cyclase → cGMP → vasodilation [2] [7]. This collective work earned the 1998 Nobel Prize in Physiology or Medicine.
Trolnitrate’s Development: Synthesized in the mid-20th century as triethanolamine trinitrate, trolnitrate (marketed as Metamine® phosphate salt) aimed to overcome limitations of early nitrates. Its design leveraged:
Table 2: Historical Development of Organic Nitrate Vasodilators
Year | Milestone | Key Agent |
---|---|---|
1844 | Synthesis of amyl nitrite | Amyl nitrite |
1847 | Synthesis of nitroglycerin | Nitroglycerin |
1867 | First clinical use for angina | Amyl nitrite |
1879 | Sublingual nitroglycerin formalized | Nitroglycerin |
1977 | cGMP pathway identified | Nitroglycerin |
1980 | Endothelium-derived relaxing factor (EDRF) discovered | N/A |
1987 | EDRF characterized as nitric oxide | N/A |
1950s | Development of polyol nitrate esters | Trolnitrate |
Though less widely used than nitroglycerin or isosorbide mononitrate, trolnitrate represented a deliberate structural optimization for sustained anti-anginal effects. Its WHO-assigned code (C01DA09) acknowledges its classification alongside organic nitrates in cardiovascular therapy [3] [7].
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7